molecular formula C9H8O2 B1367546 3-Methyl-5-benzofuranol CAS No. 7182-21-0

3-Methyl-5-benzofuranol

Cat. No. B1367546
CAS RN: 7182-21-0
M. Wt: 148.16 g/mol
InChI Key: CFWUXOWTWHWMSB-UHFFFAOYSA-N
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Description

3-Methyl-5-benzofuranol is a compound with the molecular formula C9H8O2 . It is also known by other names such as 3-METHYL-1-BENZOFURAN-5-OL and 3-Methylbenzofuran-5-ol . The molecular weight of this compound is 148.16 g/mol .


Synthesis Analysis

The synthesis of 3-Methyl-5-benzofuranol has been achieved through a three-step one-pot process from morpholine, propionaldehyde, and p-benzoquinone . This process has been reported to yield 85-87% of the product . The process avoids tedious multistep isolation and purification operations, enhancing production efficiency and reducing the amount of chemical waste .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-benzofuranol comprises nine carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI key for this compound is CFWUXOWTWHWMSB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Methyl-5-benzofuranol include reactions with morpholine, propionaldehyde, and p-benzoquinone . The process is efficient and practical, and it has been shown to work well with a wide range of aliphatic aldehydes and ketone derivatives .


Physical And Chemical Properties Analysis

3-Methyl-5-benzofuranol has a molecular weight of 148.16 g/mol . It has a computed XLogP3-AA value of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 33.4 Ų . The compound is solid in form .

Scientific Research Applications

Photophysical and Solvent Effect Studies

  • Benzofuran derivatives, specifically 5-methyl-benzofuran-3-yl-acetic acid hydrazide, have shown potential in the development of luminescent materials, fluorescent probes, and non-linear optical materials. Studies have focused on their photophysical properties, solvent effects, and molecular electrostatic potential plots (Maridevarmath et al., 2019).

Antiproliferative Properties

  • Compounds containing benzofuran coupled with nitrogen heterocycles have been synthesized and tested for antiproliferative potential against cancer cells. These compounds show significant inhibition of various cancer cell lines, suggesting their usefulness in cancer research (Santoshkumar et al., 2016).

Synthesis and Application in Ribonucleosides

  • Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside has been utilized as a precursor in the synthesis of branched ribonucleosides, demonstrating its role in the development of nucleoside analogs (Li et al., 2007).

Enzyme Inhibition

  • Specific benzofuran derivatives have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Spectroscopic and Optoelectronic Properties

  • The synthesis of benzofuran derivatives and investigation of their spectroscopic, reactivity, and optoelectronic properties show promise in organic electronics and antifungal activity (Hiremath et al., 2018).

Antimicrobial Activity

  • Benzofuran derivatives have been synthesized and tested for their antimicrobial properties. Some derivatives showed moderate to significant inhibition of Gram-positive and Gram-negative bacteria, yeasts, and fungi (Ostrowska et al., 2013).

properties

IUPAC Name

3-methyl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWUXOWTWHWMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543318
Record name 3-Methyl-1-benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-benzofuranol

CAS RN

7182-21-0
Record name 3-Methyl-5-benzofuranol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-benzofuran-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-benzofuran-5-ol
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Synthesis routes and methods

Procedure details

3-Methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol (prepared as above in EXAMPLE II) (628 g, 2.7 mol) was added to hydrochloric acid (HCl) (20%, 2 L) at room temperature with stirring. The reaction mixture was heated to 56° C. for 3 hours and then cooled down. The crude was extracted with toluene (500 mL) for three times. The organic phases were obtained, combined and evaporated to provide a crude product, which was further recrystallization to afford 3-methyl-benzofuran-5-ol (290 g, 2 mol).
Quantity
628 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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